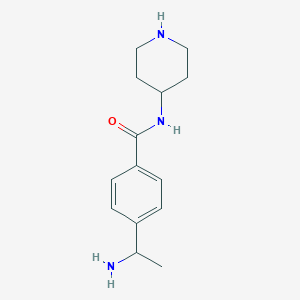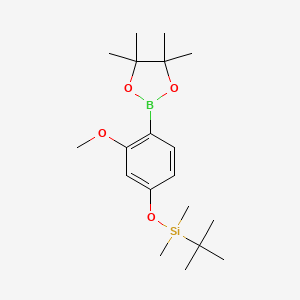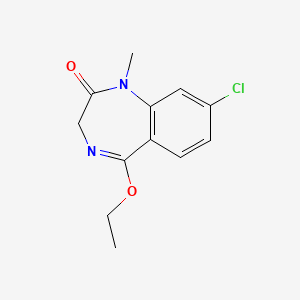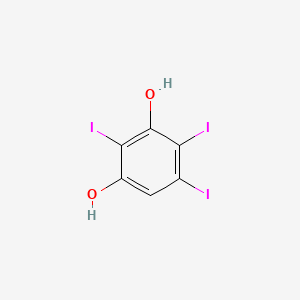
6-Sulfanyl-L-norleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-L-norleucine typically involves the introduction of a sulfanyl group to the norleucine structure. One common method is the reaction of L-norleucine with thiolating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the thiolation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfanyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfinic acid or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted norleucine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Sulfanyl-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Sulfanyl-L-norleucine involves its interaction with various molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzymatic activity and protein stability, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptonorleucine: Similar structure with a sulfanyl group at the sixth carbon.
Norleucine: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Uniqueness
6-Sulfanyl-L-norleucine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91724-74-2 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(2S)-2-amino-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H13NO2S/c7-5(6(8)9)3-1-2-4-10/h5,10H,1-4,7H2,(H,8,9)/t5-/m0/s1 |
Clé InChI |
HBMWPJLCTYKAGL-YFKPBYRVSA-N |
SMILES isomérique |
C(CCS)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCS)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


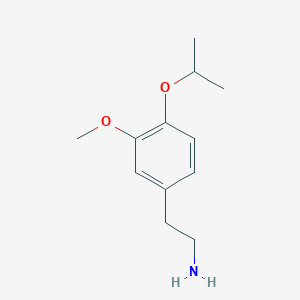
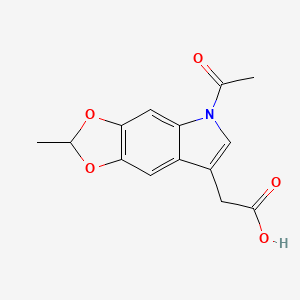
![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)




![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
